molecular formula C11H16Cl4N2 B2801085 3,5-Dichlorobenzylpiperazine dihydrochloride CAS No. 1365968-80-4

3,5-Dichlorobenzylpiperazine dihydrochloride

Cat. No.: B2801085
CAS No.: 1365968-80-4
M. Wt: 318.06
InChI Key: CZWFDKNWYKYJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichlorobenzylpiperazine dihydrochloride is a chemical compound with the molecular formula C11H16Cl4N2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorobenzylpiperazine dihydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with piperazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification methods, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

    Substitution: The chlorine atoms in the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dechlorinated derivatives of the compound.

    Substitution: Substituted benzylpiperazine derivatives with various functional groups.

Scientific Research Applications

3,5-Dichlorobenzylpiperazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dichlorobenzylpiperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A piperazine derivative with similar structural features but different substitution patterns.

    4-Methylbenzylpiperazine: Another piperazine derivative with a methyl group instead of chlorine atoms.

    2,5-Dichlorobenzylpiperazine: A compound with chlorine atoms at different positions on the benzyl ring.

Uniqueness

3,5-Dichlorobenzylpiperazine dihydrochloride is unique due to the specific positioning of chlorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.2ClH/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15;;/h5-7,14H,1-4,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWFDKNWYKYJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC(=C2)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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